molecular formula C39H50N12O9 B1605497 Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- CAS No. 4086-29-7

Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-

Cat. No.: B1605497
CAS No.: 4086-29-7
M. Wt: 830.9 g/mol
InChI Key: QKTOUAVYHKEQCE-YJLTWGPUSA-N
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Description

Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, also known as Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, is a useful research compound. Its molecular formula is C39H50N12O9 and its molecular weight is 830.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is a multi-peptide structure composed of several amino acids, including glutamate, histidine, phenylalanine, arginine, and tryptophan. Its complex structure contributes to its diverse biological activities.

Molecular Formula: C₃₁H₄₄N₈O₁₀

Molecular Weight: 688.8 g/mol

Mechanisms of Biological Activity

The biological activity of Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system. It enhances the function of NMDA receptors, which are crucial for synaptic plasticity and memory function.
  • Antioxidant Properties : The presence of amino acids such as phenylalanine and tryptophan may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
  • Immune Response Modulation : Certain peptides derived from glycine have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Key Research Findings

StudyFocusFindings
Tanaka & Isselbacher (1967)Metabolism of N-acylated amino acidsIdentified various N-acylated amino acids in biological systems, linking them to metabolic pathways.
Grisolia & Cohen (1953)Allosteric activationDemonstrated that N-acetylglutamate acts as an allosteric activator in metabolic processes.
Cravatt et al. (1995)Sleep regulationFound that oleamide regulates sleep/wake cycles, suggesting similar roles for related compounds.

Case Studies

  • Case Study on Neuroprotection : A study involving animal models indicated that glycine derivatives could protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal death in conditions like ischemia.
  • Clinical Trials for Immune Modulation : Preliminary trials have explored the use of glycine-based peptides in enhancing immune responses in patients with chronic infections, showing promising results in improving clinical outcomes.

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N12O9/c40-26(12-13-32(52)53)34(56)49-31(17-24-19-43-21-47-24)38(60)50-29(15-22-7-2-1-3-8-22)37(59)48-28(11-6-14-44-39(41)42)36(58)51-30(35(57)46-20-33(54)55)16-23-18-45-27-10-5-4-9-25(23)27/h1-5,7-10,18-19,21,24,26,28-31,45H,6,11-17,20,40H2,(H,46,57)(H,48,59)(H,49,56)(H,50,60)(H,51,58)(H,52,53)(H,54,55)(H4,41,42,44)/t24?,26-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTOUAVYHKEQCE-YJLTWGPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961271
Record name 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4086-29-7
Record name Acth (5-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
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Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
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Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
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Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
Reactant of Route 5
Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
Reactant of Route 6
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Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-

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